(1E)-N-(4-hydroxy-2,5-dimethylphenyl)-N'-[(4-methylphenyl)sulfonyl]ethanimidamide
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Overview
Description
(1E)-N-(4-hydroxy-2,5-dimethylphenyl)-N’-[(4-methylphenyl)sulfonyl]ethanimidamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(4-hydroxy-2,5-dimethylphenyl)-N’-[(4-methylphenyl)sulfonyl]ethanimidamide typically involves a multi-step process. The initial step often includes the preparation of the core structure through a series of organic reactions, such as Friedel-Crafts acylation, followed by sulfonylation and amidation reactions. The reaction conditions usually require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-(4-hydroxy-2,5-dimethylphenyl)-N’-[(4-methylphenyl)sulfonyl]ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines
Scientific Research Applications
(1E)-N-(4-hydroxy-2,5-dimethylphenyl)-N’-[(4-methylphenyl)sulfonyl]ethanimidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: The compound finds applications in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (1E)-N-(4-hydroxy-2,5-dimethylphenyl)-N’-[(4-methylphenyl)sulfonyl]ethanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic benefits. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole compound with dichloronickel dihydrate): This compound shares some structural similarities but differs in its functional groups and metal coordination.
2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide: Another compound with distinct chemical properties and applications.
Uniqueness
(1E)-N-(4-hydroxy-2,5-dimethylphenyl)-N’-[(4-methylphenyl)sulfonyl]ethanimidamide stands out due to its unique combination of functional groups, which confer specific reactivity and stability
Properties
Molecular Formula |
C17H20N2O3S |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(4-hydroxy-2,5-dimethylphenyl)-N'-(4-methylphenyl)sulfonylethanimidamide |
InChI |
InChI=1S/C17H20N2O3S/c1-11-5-7-15(8-6-11)23(21,22)19-14(4)18-16-9-13(3)17(20)10-12(16)2/h5-10,20H,1-4H3,(H,18,19) |
InChI Key |
DNNFULNZASVMMM-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/NC2=C(C=C(C(=C2)C)O)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C)NC2=C(C=C(C(=C2)C)O)C |
Origin of Product |
United States |
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